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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of arsenic
triselenide (As2Se3) waveguides, critical components in mid-infrared (mid-IR) photonics for

applications including biochemical sensing and spectroscopy. The following sections outline the

primary fabrication techniques, present key quantitative data in a comparative format, and offer

detailed experimental protocols.

Overview of Fabrication Techniques
The fabrication of high-quality As2Se3 waveguides is paramount for the development of

integrated mid-IR optical devices. The primary goal is to create structures that efficiently guide

light with minimal propagation loss. The most common fabrication workflows involve a

combination of thin-film deposition, patterning, and etching or lift-off processes.

The selection of a specific fabrication technique depends on the desired waveguide geometry,

performance requirements (e.g., low loss), and available cleanroom facilities. The main

approaches are:

Pattern, Etch, and Deposit: This is a widely used method where the As2Se3 film is first

deposited, followed by photolithographic patterning of a mask, and subsequent etching of the

chalcogenide glass to define the waveguide. A final cladding layer is often deposited to

protect the waveguide.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b073326?utm_src=pdf-interest
https://www.benchchem.com/product/b073326?utm_src=pdf-body
https://www.benchchem.com/product/b073326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lift-Off Process: In this alternative method, a sacrificial layer (e.g., photoresist or SiO2) is

patterned first to create a mold. The As2Se3 film is then deposited over the entire substrate,

and the sacrificial layer is subsequently removed, lifting off the unwanted chalcogenide

material and leaving the desired waveguide structure.[1][2]

Direct UV Patterning: This technique leverages the photosensitivity of As2Se3. Exposure to

UV light can directly alter the refractive index of the material (a phenomenon known as

photodarkening), creating a waveguide channel without the need for physical etching.[3][4]

This method can be followed by a selective chemical etch, as the UV-exposed areas exhibit

a different dissolution rate.[3]

Quantitative Data Summary
The following tables summarize key quantitative parameters extracted from various fabrication

processes for As2Se3 and similar chalcogenide waveguides. This data is essential for process

development and for comparing the outcomes of different techniques.

Table 1: Thin-Film Deposition Parameters
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Depositio
n Method

Material
Depositio
n Rate

Base
Pressure
(Torr)

Source
Temperat
ure (°C)

Resulting
Film
Thicknes
s (µm)

Referenc
e(s)

Thermal

Evaporatio

n

As2Se3 8-10 nm/s 2 x 10⁻⁶ N/A 1.0 - 2.5 [3]

Thermal

Evaporatio

n

As2S3
0.1-0.3

nm/s
3 x 10⁻⁷ 315 0.9, 2.6 [5]

Thermal

Evaporatio

n

As2Se3 N/A N/A N/A 4.0 [6][7]

Pulsed

Laser

Deposition

As2S3 N/A N/A N/A 5.0 [8]

Electron-

Beam

Evaporatio

n

As2S3 N/A N/A N/A 0.3 [1]

Table 2: Dry Etching Parameters for Rib Waveguides
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Etchant
Gases

ICP
Power
(W)

RF Power
(W)

Chamber
Pressure
(mTorr)

Etch
Depth
(µm)

Substrate
Material

Referenc
e(s)

CF4 and

CHF3
500 100 6 3.0

Thermally

Oxidized

Silicon

[6][7]

CHF3 N/A N/A N/A 0.4 - 0.9

Thermally

Oxidized

Silicon

[5]

CF4 and

O2
N/A 600 N/A N/A N/A [9]

Table 3: Reported Optical Propagation Losses
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Waveguide
Material

Fabrication
Highlights

Wavelength
(nm)

Propagation
Loss (dB/cm)

Reference(s)

As2Se3

Thermal

Evaporation, ICP

Dry Etching

1550 1.4 [6][7][10]

As2S3

Thermal

Evaporation, ICP

Dry Etching

1550 0.05 [5]

As2S3

Thermal

Evaporation, ICP

Dry Etching

1310 0.08 [5]

As2Se3
UV Patterning

(Photodarkening)
980 ~1.0 [3][4]

As2Se3

UV Patterning

followed by

Chemical Etch

980 ~2.0 [3]

As2S3

Pulsed Laser

Deposition,

Photodarkening

>1200 <0.2 [8]

Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for the most common As2Se3 waveguide

fabrication techniques.

Protocol 1: Rib Waveguide Fabrication via Thermal
Evaporation and Dry Etching
This protocol is a standard method for creating high-quality rib waveguides with well-defined

geometries and has demonstrated low propagation losses.[6][7]

Experimental Workflow Diagram:
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Caption: Workflow for As2Se3 rib waveguide fabrication via etching.
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Methodology:

Substrate Preparation: Begin with a thermally oxidized silicon wafer, which serves as the

substrate.

Bottom Cladding Deposition: Deposit a lower-index bottom cladding layer, such as

Ge11.5As24Se64.5, onto the substrate using thermal evaporation. A typical thickness is 1

µm.[7]

As2Se3 Core Layer Deposition: Subsequently, deposit the As2Se3 core layer, also via

thermal evaporation. A common thickness for the core is 4 µm.[7]

Annealing: Anneal the deposited films in a controlled atmosphere (e.g., vacuum or inert gas)

at a temperature below the glass transition temperature. A typical process is 150°C for 4

hours to reduce scattering losses and stabilize the film.[7]

Photolithography:

Apply an AZ series photoresist onto the As2Se3 surface using spin coating to achieve a

uniform layer.

Define the waveguide pattern by exposing the photoresist to UV light through a photomask

in a standard mask aligner.

Develop the photoresist to reveal the patterned mask.

Inductively Coupled Plasma (ICP) Dry Etching:

Place the patterned wafer into an ICP-reactive ion etcher.

Use a gas mixture of CF4 and CHF3 to etch the As2Se3 layer.[7]

Set the process parameters: ICP power to 500 W, HF power to 100 W, and chamber

pressure to 6 mTorr.[7]

Etch to the desired depth (e.g., 3 µm) to form the rib structure.[7]

Resist Stripping: Remove the remaining photoresist mask using a suitable solvent.
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Top Cladding Deposition: Deposit a top cladding layer (e.g., 1 µm of Ge11.5As24Se64.5) to

protect the waveguide core and ensure symmetric light confinement.[7]

Protocol 2: Waveguide Fabrication via Photoresist Lift-
Off
The lift-off technique is an alternative to direct etching that can be advantageous for certain

materials and geometries, potentially leading to smoother sidewalls.

Experimental Workflow Diagram:
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Direct Patterning Options

Start: Substrate

Thermal Evaporation
of As2Se3 Film

Direct UV Exposure
(Photodarkening creates index change)

UV Exposure
(to define etch mask)

cluster_0End: Index-Written
Waveguide

Selective Wet Etching
(e.g., Ethanolamine)

End: Etched Rib
Waveguide

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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